molecular formula C11H22N2O2 B4840882 N,N'-diisopropylpentanediamide

N,N'-diisopropylpentanediamide

Cat. No. B4840882
M. Wt: 214.30 g/mol
InChI Key: SKQNLRDCIVMTDF-UHFFFAOYSA-N
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Description

N,N'-diisopropylpentanediamide, also known as DIPA, is a chiral diamine that has been widely used in various fields of chemistry. It is a versatile compound that can be used as a ligand, a catalyst, and a building block for the synthesis of various organic compounds. In

Scientific Research Applications

Muscle Relaxant and Analgesic Properties

N,N'-diisopropylpentanediamide has been explored in the context of muscle relaxants and analgesics. One example is carisoprodol, a centrally acting skeletal muscle relaxant, which exhibits high voltage, low-frequency brain wave patterns, and effective pain relief in certain conditions. It's distinct from other relaxants and shows unique electroencephalographic properties (Berger et al., 1959).

Supramolecular Chemistry and Molecular Switching Devices

N,N'-diisopropylpentanediamide derivatives have applications in supramolecular chemistry and molecular switching devices. Naphthalene diimides (NDIs), for instance, are used in host-guest complexes for molecular switching devices like catenanes and rotaxanes, highlighting their versatility in chemical engineering and material sciences (Kobaisi et al., 2016).

Nanodiamond Applications in Biomedicine

Research on nanodiamond particles, which can be modified with N,N'-diisopropylpentanediamide derivatives, has shown promising applications in bioengineering. These include drug delivery, imaging systems, gene therapy, and as scaffolds in tissue engineering, demonstrating their potential in advanced medical applications (Schrand et al., 2009).

Actinide Extractants in Waste Treatment

Substituted propanediamides, a category that includes N,N'-diisopropylpentanediamide, have been studied for their efficacy in extracting actinides from nuclear waste. This indicates their potential use in environmental management and nuclear waste processing (Cuillerdier et al., 1993).

properties

IUPAC Name

N,N'-di(propan-2-yl)pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8(2)12-10(14)6-5-7-11(15)13-9(3)4/h8-9H,5-7H2,1-4H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQNLRDCIVMTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-di(propan-2-yl)pentanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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